molecular formula C11H14N2O3S B509833 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL CAS No. 299202-85-0

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL

Cat. No.: B509833
CAS No.: 299202-85-0
M. Wt: 254.31g/mol
InChI Key: GFRLOVHISTUQIF-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzisothiazole ring system.

Preparation Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol typically involves the reaction of 1,2-benzisothiazol-3-amine with butan-1-ol under specific conditions. The reaction is carried out in the presence of an oxidizing agent to ensure the formation of the dioxido group on the benzisothiazole ring

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The benzisothiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol can be compared with other benzisothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLOVHISTUQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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